REACTION_CXSMILES
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[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=O.[C-:11]#[N:12].[Na+].[C:14](=[O:17])([O-])[O-].[NH4+:18].[NH4+].[OH2:20]>CCO>[CH2:3]1[C:2]2([NH:18][C:14](=[O:17])[NH:12][C:11]2=[O:20])[CH2:1][C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2 |f:1.2,3.4.5|
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Name
|
|
Quantity
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250 g
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Type
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reactant
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Smiles
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C1C(CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
278 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
1.81 kg
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
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1.5 L
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Type
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reactant
|
Smiles
|
O
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Name
|
|
Quantity
|
1.5 L
|
Type
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solvent
|
Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool to ambient temperature
|
Type
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FILTRATION
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Details
|
The precipitate was collected by filtration
|
Type
|
WASH
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Details
|
washed with H2O
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
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Smiles
|
C1C2=CC=CC=C2CC13C(=O)NC(=O)N3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |